1-METHYLINDAZOLE-5-BORONIC ACID PINACOL ESTER
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-METHYLINDAZOLE-5-BORONIC ACID PINACOL ESTER is a boronic ester derivative of indazole. This compound is notable for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various biologically active molecules and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-METHYLINDAZOLE-5-BORONIC ACID PINACOL ESTER can be synthesized through several methods. One common approach involves the reaction of 1-methylindazole with bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction typically occurs under an inert atmosphere at elevated temperatures.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar conditions as in laboratory synthesis. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Purification is usually achieved through recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-METHYLINDAZOLE-5-BORONIC ACID PINACOL ESTER primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. It can also participate in other types of reactions, including oxidation and substitution.
Common Reagents and Conditions:
Suzuki-Miyaura Reaction: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Substitution: Nucleophiles such as amines or thiols can react with the boronic ester group under mild conditions.
Major Products:
Suzuki-Miyaura Reaction: Biaryl compounds.
Oxidation: Boronic acids or alcohols.
Substitution: Substituted indazoles with various functional groups.
Scientific Research Applications
1-METHYLINDAZOLE-5-BORONIC ACID PINACOL ESTER is widely used in scientific research due to its versatility in organic synthesis. It is employed in the development of pharmaceuticals, agrochemicals, and materials science. In medicinal chemistry, it serves as a building block for the synthesis of kinase inhibitors and other bioactive molecules. Its role in cross-coupling reactions makes it a valuable tool for constructing complex molecular architectures.
Mechanism of Action
The mechanism of action of 1-METHYLINDAZOLE-5-BORONIC ACID PINACOL ESTER in cross-coupling reactions involves the formation of a palladium-boron complex, which facilitates the transfer of the boronic ester group to an aryl halide. This process is catalyzed by palladium and proceeds through oxidative addition, transmetalation, and reductive elimination steps. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst.
Comparison with Similar Compounds
- 1-Methyl-1H-pyrazole-5-boronic acid pinacol ester
- 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Comparison: 1-METHYLINDAZOLE-5-BORONIC ACID PINACOL ESTER is unique due to its indazole core, which imparts distinct electronic and steric properties compared to pyrazole or imidazole derivatives. This uniqueness can influence its reactivity and selectivity in cross-coupling reactions, making it a preferred choice for synthesizing specific molecular targets.
Properties
IUPAC Name |
1-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19BN2O2/c1-13(2)14(3,4)19-15(18-13)11-6-7-12-10(8-11)9-16-17(12)5/h6-9H,1-5H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWHDNOZTKLOCGS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(N=C3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19BN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60677454 |
Source
|
Record name | 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1235469-00-7 |
Source
|
Record name | 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60677454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Methylindazole-5-boronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.